molecular formula C4H12ClNO B12753526 2-Amino-1-butanol hydrochloride CAS No. 5959-22-8

2-Amino-1-butanol hydrochloride

Cat. No.: B12753526
CAS No.: 5959-22-8
M. Wt: 125.60 g/mol
InChI Key: ORIVIUGYHFJFPH-UHFFFAOYSA-N
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Description

2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-butanol hydrochloride typically involves the reaction of butene-1 with chlorine in the presence of acetonitrile. This reaction yields N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide. Further hydrolysis and removal of by-products lead to the formation of 2-amino-1-butanol, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The hydroxyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

2-Amino-1-butanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with molecular targets and pathways. For example, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

  • 1-Amino-2-butanol
  • 2-Amino-3-methyl-1-butanol
  • 4-Amino-1-butanol
  • 2-Amino-1-propanol

Comparison: 2-Amino-1-butanol hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of ethambutol and other biologically active molecules. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

5959-22-8

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

2-aminobutan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H

InChI Key

ORIVIUGYHFJFPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N.Cl

Origin of Product

United States

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